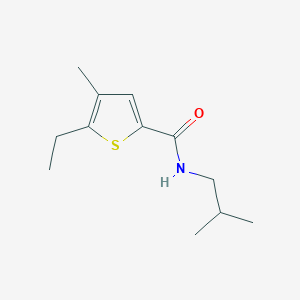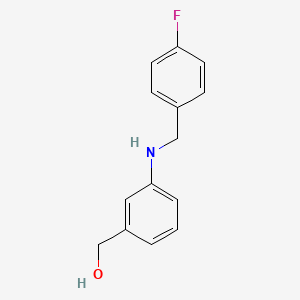
(3-((4-Fluorobenzyl)amino)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4-Fluorobenzyl)amino)phenyl)methanol is an organic compound that features a phenyl ring substituted with a fluorobenzylamino group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzylamine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate . The reaction mixture is stirred at specific temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(3-((4-Fluorobenzyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
科学的研究の応用
Chemistry
In chemistry, (3-((4-Fluorobenzyl)amino)phenyl)methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (3-((4-Fluorobenzyl)amino)phenyl)methanol involves its interaction with specific molecular targets. The fluorobenzylamino group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methane sulphonyl)ethyl)amino}methyl)-2-furyl]-4-quinazolinamine: This compound shares structural similarities but has different functional groups, leading to distinct properties and applications.
Methyl 3-fluoro-4-hydroxybenzoate: Another fluorinated aromatic compound with different substituents, used in various chemical syntheses.
Uniqueness
(3-((4-Fluorobenzyl)amino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H14FNO |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
[3-[(4-fluorophenyl)methylamino]phenyl]methanol |
InChI |
InChI=1S/C14H14FNO/c15-13-6-4-11(5-7-13)9-16-14-3-1-2-12(8-14)10-17/h1-8,16-17H,9-10H2 |
InChIキー |
OHVKPEMBAWGFOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



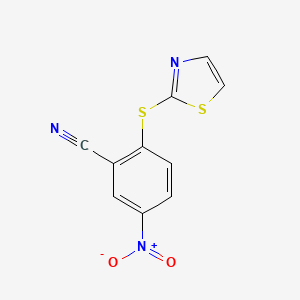
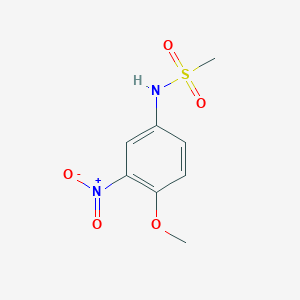
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)
![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)

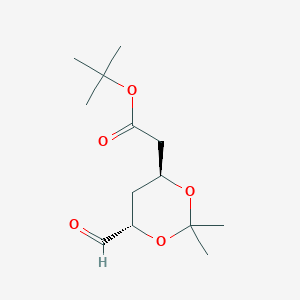
![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
